4-(3-Bromo-5-chlorophenyl)-2-chloropyridine
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Overview
Description
4-(3-Bromo-5-chlorophenyl)-2-chloropyridine is a heterocyclic aromatic compound that contains both pyridine and phenyl rings substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-5-chlorophenyl)-2-chloropyridine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 3-bromo-5-chlorobenzene with 2-chloropyridine under specific conditions to achieve the desired substitution pattern. The reaction may involve the use of catalysts and specific solvents to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-5-chlorophenyl)-2-chloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution (SNAr) reactions, where the halogen atoms are replaced by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) can be used for SNAr reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-(3-Bromo-5-chlorophenyl)-2-chloropyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and organic semiconductors.
Biological Research: The compound is investigated for its biological activity and potential therapeutic effects.
Industrial Applications: It is used as an intermediate in the synthesis of various chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-5-chlorophenyl)-2-chloropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(3-Bromo-5-chlorophenyl)morpholine: This compound has a similar structure but contains a morpholine ring instead of a pyridine ring.
3-Bromo-5-chlorophenyl derivatives: Various derivatives with different substituents on the phenyl ring.
Uniqueness
4-(3-Bromo-5-chlorophenyl)-2-chloropyridine is unique due to its specific substitution pattern and the presence of both pyridine and phenyl rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H6BrCl2N |
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Molecular Weight |
302.98 g/mol |
IUPAC Name |
4-(3-bromo-5-chlorophenyl)-2-chloropyridine |
InChI |
InChI=1S/C11H6BrCl2N/c12-9-3-8(4-10(13)6-9)7-1-2-15-11(14)5-7/h1-6H |
InChI Key |
UACBRIWJOVDLHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C2=CC(=CC(=C2)Br)Cl)Cl |
Origin of Product |
United States |
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